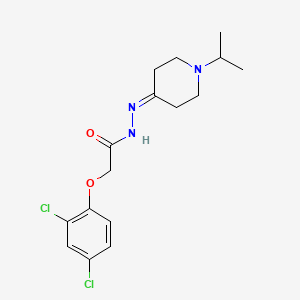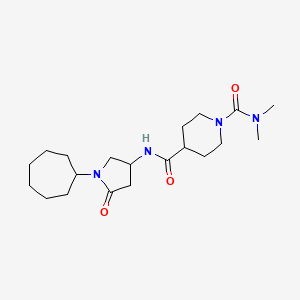
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine, also known as DMMP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and forensic toxicology.
科学研究应用
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been investigated as a potential antidepressant, anxiolytic, and antipsychotic agent. 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has also been studied for its potential use in the treatment of neuropathic pain and Parkinson's disease. In neuroscience, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been used as a tool for studying the role of serotonin receptors in the brain. In forensic toxicology, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been identified as a designer drug and has been included in various drug panels.
作用机制
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine exerts its pharmacological effects by binding to and activating serotonin receptors in the brain. Specifically, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been shown to have a high affinity for the 5-HT1A and 5-HT2A receptors. Activation of these receptors leads to the modulation of various neurotransmitter systems, including dopamine, norepinephrine, and gamma-aminobutyric acid (GABA).
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been shown to have a range of biochemical and physiological effects. In animal studies, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to an increase in locomotor activity. 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has also been shown to increase the levels of GABA in the brain, leading to a decrease in anxiety-like behavior. In addition, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has been shown to have analgesic effects in animal models of neuropathic pain.
实验室实验的优点和局限性
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high potency, allowing for the use of lower doses in experiments. However, 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine has several limitations, including its potential for abuse and toxicity. Therefore, caution should be taken when handling and using 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine in lab experiments.
未来方向
There are several future directions for the study of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine. In medicinal chemistry, further studies are needed to determine the potential therapeutic applications of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine in the treatment of various disorders. In neuroscience, further studies are needed to elucidate the role of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine in the modulation of neurotransmitter systems. In forensic toxicology, further studies are needed to determine the prevalence of 1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine as a designer drug.
合成方法
1-(2,3-dimethylphenyl)-4-(4-methylbenzyl)piperazine can be synthesized using various methods, including the reductive amination of 1-(2,3-dimethylphenyl)piperazine with 4-methylbenzylamine. This reaction can be catalyzed by reducing agents such as sodium borohydride or lithium aluminum hydride. Another method involves the condensation of 2,3-dimethylphenylhydrazine with 4-methylbenzaldehyde in the presence of acetic acid and sodium acetate.
属性
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(4-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-16-7-9-19(10-8-16)15-21-11-13-22(14-12-21)20-6-4-5-17(2)18(20)3/h4-10H,11-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZPHVWPNBGRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethylphenyl)-4-(4-methylbenzyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-di-tert-butyl-4-hydroxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B6125538.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-(2-oxo-4-phenyl-1-pyrrolidinyl)acetamide](/img/structure/B6125543.png)
![N-(1-{2-[cyclohexyl(methyl)amino]-4-methyl-5-pyrimidinyl}ethyl)-2-methylpropanamide](/img/structure/B6125549.png)
![1-benzyl-4-(3-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6125553.png)

![4-({2-[5-(1,4-oxazepan-4-ylcarbonyl)-2-thienyl]-1-pyrrolidinyl}methyl)-2-pyridinol](/img/structure/B6125578.png)
![({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl(2-pyridinylmethyl)amine](/img/structure/B6125584.png)

![1-[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6125608.png)
![N-(4-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B6125627.png)
![3-chloro-N'-[(2-hydroxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B6125633.png)
![2-(3-methoxyphenyl)-1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}piperidine](/img/structure/B6125652.png)
![N-methyl-5-oxo-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B6125655.png)
![N-(2-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B6125659.png)